molecular formula C7H10N4O2S B1682504 Sulfaguanidine CAS No. 57-67-0

Sulfaguanidine

Numéro de catalogue: B1682504
Numéro CAS: 57-67-0
Poids moléculaire: 214.25 g/mol
Clé InChI: BRBKOPJOKNSWSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfaguanidine est un antibiotique sulfonamide qui appartient à la classe des composés organiques connus sous le nom de benzènesulfonamides. C'est un dérivé de la guanidine de la sulfanilamide et il est principalement utilisé en médecine vétérinaire. This compound est mal absorbée par le tractus gastro-intestinal, ce qui la rend appropriée pour le traitement de la dysenterie bacillaire et d'autres infections entériques .

Mécanisme D'action

Target of Action

Sulfaguanidine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for the growth and survival of bacteria, making it a prime target for antibacterial drugs .

Mode of Action

This compound inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . It achieves this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme . This competitive inhibition prevents the conversion of PABA to dihydrofolic acid, disrupting the production of folic acid and hindering bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency in folic acid. As folic acid is necessary for the synthesis of nucleic acids, its deficiency hampers the replication and survival of bacteria .

Pharmacokinetics

For instance, cholestyramine can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency in nucleic acids, which are essential for bacterial replication. This results in the inhibition of bacterial growth and survival . Therefore, this compound is effective in treating bacterial infections, particularly those causing diarrhea .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules . For instance, the presence of other drugs such as cholestyramine can affect the absorption of this compound, potentially impacting its efficacy .

Méthodes De Préparation

Sulfaguanidine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction du nitrate de guanidine avec le chlorure de N-acétylsulfanilyle. Le processus comprend les étapes suivantes :

    Préparation du nitrate de guanidine :

    Préparation de l'acide chlorosulfonique : L'acide sulfurique concentré est chauffé pour obtenir du trioxyde de soufre, qui réagit avec du gaz chlorure d'hydrogène pour former de l'acide chlorosulfonique.

    Réaction avec l'acétanilide : L'acétanilide est ajouté à l'acide chlorosulfonique, et le mélange est agité et chauffé pour effectuer la réaction.

    Formation du chlorure de N-acétylsulfanilyle : Le mélange réactionnel est refroidi et de l'eau est ajoutée pour décomposer l'acide chlorosulfonique, suivi d'un chauffage et d'une agitation pour cristalliser le produit.

    Réaction finale : Le nitrate de guanidine est dissous dans l'eau, et le chlorure de N-acétylsulfanilyle est ajouté. Le pH est maintenu à l'aide de soude caustique liquide, et la solution est refroidie pour obtenir de la this compound.

Analyse Des Réactions Chimiques

Sulfaguanidine subit diverses réactions chimiques, notamment:

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme dihydroptéroate synthase chez les bactéries, ce qui bloque la synthèse de l'acide dihydrofolique. Cette inhibition empêche les bactéries de synthétiser l'acide folique, qui est essentiel à leur croissance et à leur réplication . Les sulfonamides, y compris la this compound, sont actifs contre les bactéries Gram-positives et Gram-négatives .

Comparaison Avec Des Composés Similaires

Sulfaguanidine est similaire aux autres antibiotiques sulfonamides, tels que la sulfadiazine et le sulfisoxazole. il est unique dans sa mauvaise absorption par le tractus gastro-intestinal, ce qui le rend particulièrement efficace pour traiter les infections entériques . D'autres composés similaires comprennent:

Les propriétés et les applications uniques de la this compound en font un composé précieux tant dans la recherche scientifique que dans le traitement médical.

Propriétés

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaguanidine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaguanidine
Reactant of Route 2
Sulfaguanidine
Reactant of Route 3
Sulfaguanidine
Reactant of Route 4
Sulfaguanidine
Reactant of Route 5
Sulfaguanidine
Reactant of Route 6
Sulfaguanidine
Customer
Q & A

A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []

A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, this compound's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.

A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []

A: this compound has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []

A: this compound exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.

A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including this compound, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.

ANone: The current research on this compound primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of this compound upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.

A: Modifications to the N′-substituted group of this compound can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []

A: Studies in rats indicate that this compound exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []

ANone: As with all pharmaceutical compounds, handling and disposal of this compound should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.

A: this compound exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []

A: Research suggests that the effectiveness of this compound is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []

A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of this compound. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.

A: Yes, clinical studies have been conducted to assess the efficacy of this compound in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.

A: Bacterial resistance to this compound can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.

A: While generally considered safe, this compound, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []

ANone: The provided research papers primarily focus on this compound's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.

A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to this compound. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.